5-Chloro-2-isopropoxypyridine-3-boronic acid

Catalog No.
S906194
CAS No.
1217501-41-1
M.F
C8H11BClNO3
M. Wt
215.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-isopropoxypyridine-3-boronic acid

CAS Number

1217501-41-1

Product Name

5-Chloro-2-isopropoxypyridine-3-boronic acid

IUPAC Name

(5-chloro-2-propan-2-yloxypyridin-3-yl)boronic acid

Molecular Formula

C8H11BClNO3

Molecular Weight

215.44

InChI

InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3

InChI Key

NMVYPCNDMPTZQR-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1OC(C)C)Cl)(O)O

Medicinal Chemistry

  • Drug Discovery and Development

    5-Chloro-2-isopropoxypyridine-3-boronic acid serves as a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. [, ] The boronic acid group enables efficient coupling reactions with various functionalities, allowing for the creation of diverse libraries of drug candidates. Researchers are exploring these compounds for their potential to target various diseases, including cancer, neurodegenerative disorders, and infectious diseases. []

  • Protein-Protein Interaction (PPI) Modulators

    The pyridine core and boronic acid functionality within 5-Chloro-2-isopropoxypyridine-3-boronic acid contribute to its potential as a modulator of protein-protein interactions (PPIs). PPIs play a crucial role in various cellular processes, and their dysregulation is implicated in numerous diseases. By targeting specific PPIs, researchers aim to develop novel therapeutic agents with improved efficacy and fewer side effects.

Material Science

  • Organic Optoelectronic Materials

    -Chloro-2-isopropoxypyridine-3-boronic acid is being investigated for its potential applications in developing organic optoelectronic materials. These materials exhibit unique properties that make them valuable for various applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of 5-Chloro-2-isopropoxypyridine-3-boronic acid into these materials aims to improve their performance and functionality.

  • Organic Frameworks (OFs)

    Researchers are exploring the potential of 5-Chloro-2-isopropoxypyridine-3-boronic acid as a building block for the construction of novel organic frameworks (OFs). OFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of this molecule into OFs could lead to the development of materials with tailored properties for specific applications.

5-Chloro-2-isopropoxypyridine-3-boronic acid is an organoboron compound characterized by its molecular formula C8H11BClNO3\text{C}_8\text{H}_{11}\text{BClNO}_3 and a molecular weight of 215.44 g/mol. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an isopropoxy group. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it valuable in various research applications.

5-Chloro-2-isopropoxypyridine-3-boronic acid itself is not likely to have a specific mechanism of action. However, the compounds synthesized using this building block through coupling reactions can possess various biological activities depending on the introduced functionalities. For instance, the resulting molecules could act as enzyme inhibitors, receptor ligands, or building blocks for further derivatization into more complex bioactive molecules [].

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, facilitating the formation of biaryl compounds.
  • Oxidation: The boronic acid moiety can be oxidized to yield corresponding alcohols or ketones, expanding its utility in synthetic organic chemistry.
  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

5-Chloro-2-isopropoxypyridine-3-boronic acid exhibits notable biological activity primarily due to its ability to form stable complexes with diols and other hydroxyl-containing molecules. This property is particularly significant in the inhibition of serine proteases, where the boronic acid moiety interacts with the active site serine residue, forming reversible covalent bonds. Such interactions can influence various cellular processes, including gene expression and metabolic pathways .

The synthesis of 5-Chloro-2-isopropoxypyridine-3-boronic acid typically involves:

  • Palladium-Catalyzed Borylation: This method employs bis(pinacolato)diboron as the boron source, reacting it with 5-chloro-2-isopropoxypyridine under specific conditions to yield the desired boronic acid.
  • Optimized Industrial Methods: For larger-scale production, continuous flow processes are often utilized, along with more efficient catalysts and reaction conditions to enhance yield and reduce costs .

5-Chloro-2-isopropoxypyridine-3-boronic acid has diverse applications across several fields:

  • Organic Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: The compound is investigated for its potential use in developing boron-containing drugs and bioactive molecules.
  • Cancer Treatment: It has been explored for applications in boron neutron capture therapy (BNCT), which targets cancer cells selectively.
  • Agrochemicals and Advanced Materials: The compound is also utilized in producing various agrochemicals and materials with advanced properties .

Research indicates that 5-Chloro-2-isopropoxypyridine-3-boronic acid can influence enzyme activity through its interactions with serine proteases. These interactions can lead to altered signaling pathways within cells, affecting processes such as apoptosis and cell proliferation. Studies on its binding affinity and specificity are ongoing to better understand its potential therapeutic applications .

Several compounds share structural similarities with 5-Chloro-2-isopropoxypyridine-3-boronic acid. Here are some notable examples:

Compound NameKey Features
5-Chloro-6-isopropoxypyridine-3-boronic acidSimilar structure but differs in substitution pattern
4-Chloro-3-isopropoxypyridine-2-boronic acidDifferent position of chlorine; affects reactivity
5-Bromo-2-isopropoxypyridine-3-boronic acidBromine instead of chlorine; alters electronic properties

Uniqueness

The uniqueness of 5-Chloro-2-isopropoxypyridine-3-boronic acid lies in the combination of both a chlorine atom and an isopropoxy group on the pyridine ring. This specific arrangement influences its reactivity and selectivity in

Wikipedia

{5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid

Dates

Modify: 2023-08-15

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